molecular formula C14H10F2O3 B6374770 2-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% CAS No. 1261984-96-6

2-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6374770
CAS RN: 1261984-96-6
M. Wt: 264.22 g/mol
InChI Key: IEONBGBMKQQDTD-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% (hereinafter referred to as “2-Fluoro-4-Phenol”) is an organic chemical compound with the molecular formula C10H7FO4. It is a white crystalline solid with a melting point of 155-156°C and a boiling point of 310°C. 2-Fluoro-4-Phenol is a member of the phenol family and is primarily used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-Phenol is not well understood. However, it is believed to interact with other molecules in a variety of ways, including through hydrogen bonding and through the formation of electrostatic interactions. Additionally, it is believed to be capable of forming covalent bonds with other molecules, such as in the formation of polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-4-Phenol are not well understood. However, it is believed to interact with various biological molecules, such as proteins, nucleic acids, and lipids. Additionally, it is believed to be capable of altering the structure and function of these molecules, potentially leading to changes in the biochemical and physiological processes of the cell.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-Phenol is a useful compound for laboratory experiments due to its unique properties. It is relatively stable and has a wide range of solubility in a variety of solvents. Additionally, it is relatively easy to synthesize and can be used as a starting material in the synthesis of a variety of novel compounds. However, it is important to note that 2-Fluoro-4-Phenol is a hazardous material and should be handled with extreme caution.

Future Directions

The future of 2-Fluoro-4-Phenol is promising. It is expected that it will continue to be used as a building block in the synthesis of novel compounds and polymers. Additionally, it is anticipated that further research will be conducted to better understand its mechanism of action and its potential biochemical and physiological effects. Furthermore, it is possible that new applications for 2-Fluoro-4-Phenol will be discovered in the future, such as its use as a catalyst in organic reactions.

Synthesis Methods

The synthesis of 2-Fluoro-4-Phenol is typically accomplished via a two-step process. In the first step, the phenol is reacted with a fluorinating agent, such as fluorine gas, to produce the desired fluorinated phenol. In the second step, the fluorinated phenol is reacted with a methoxycarbonylating agent, such as trimethylsilylchloroformate, to produce 2-Fluoro-4-Phenol.

Scientific Research Applications

2-Fluoro-4-Phenol is widely used in scientific research due to its unique properties. It is often employed as a starting material in the synthesis of novel compounds and has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, it has been used as an intermediate in the synthesis of a variety of polymers, including polycarbonates, polyamides, and polyesters.

properties

IUPAC Name

methyl 3-fluoro-5-(3-fluoro-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-14(18)10-4-9(5-11(15)6-10)8-2-3-13(17)12(16)7-8/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEONBGBMKQQDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684482
Record name Methyl 3',5-difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261984-96-6
Record name Methyl 3',5-difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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